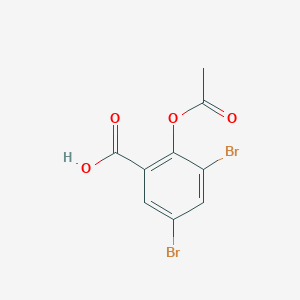

2-Acetoxy-3,5-dibromobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Acetoxy-3,5-dibromobenzoic acid is an organic compound with the molecular formula C9H6Br2O4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by an acetoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-3,5-dibromobenzoic acid typically involves the bromination of 2-acetoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the 3 and 5 positions. The reaction can be represented as follows:

C9H8O4+2Br2→C9H6Br2O4+2HBr

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3,5-dibromobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The acetoxy group can be hydrolyzed to form 3,5-dibromobenzoic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide, and a suitable solvent.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atoms.

Hydrolysis: The major product is 3,5-dibromobenzoic acid.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

2-Acetoxy-3,5-dibromobenzoic acid has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetoxy-3,5-dibromobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and acetoxy group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3,5-Dibromobenzoic Acid: Lacks the acetoxy group, making it less reactive in certain substitution reactions.

2-Acetoxybenzoic Acid: Lacks the bromine atoms, resulting in different reactivity and applications.

3,5-Dichlorobenzoic Acid: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.

Uniqueness

2-Acetoxy-3,5-dibromobenzoic acid is unique due to the presence of both bromine atoms and the acetoxy group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Biological Activity

2-Acetoxy-3,5-dibromobenzoic acid is an organic compound derived from benzoic acid, characterized by the presence of two bromine atoms and an acetoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in enzyme inhibition, and comparative studies with related compounds.

The molecular formula of this compound is C9H6Br2O4. Its structure includes:

- Two bromine substituents at the 3 and 5 positions on the benzene ring.

- An acetoxy group at the 2 position.

These functional groups contribute to the compound’s reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The bromine atoms and the acetoxy group influence the compound's binding affinity and specificity. Notably, it has been observed to act as an enzyme inhibitor, particularly in studies involving acetylcholinesterase (AChE), a key enzyme in neurotransmission.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against AChE. AChE inhibitors are crucial for therapeutic strategies against neurodegenerative diseases like Alzheimer's. In vitro studies have shown that this compound can effectively reduce AChE activity, although specific IC50 values were not detailed in the available literature.

Antimicrobial Activity

While specific studies on antimicrobial effects were limited, compounds with similar structures often exhibit antimicrobial properties. The presence of halogen atoms (bromine) typically enhances such activities due to increased lipophilicity and potential disruption of microbial cell membranes.

Anticancer Potential

The compound’s structural similarity to known anticancer agents suggests potential applications in cancer therapy. The brominated derivatives have been explored for their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dibromobenzoic Acid | Lacks acetoxy group | Moderate enzyme inhibition |

| 2-Acetoxybenzoic Acid | Lacks bromine atoms | Limited AChE inhibition |

| 2-Acetoxy-3,5-Dichlorobenzoic Acid | Chlorine instead of bromine | Different reactivity profile |

This table highlights how the combination of bromine and acetoxy groups in this compound confers distinct biological properties compared to its analogs.

Case Studies

- Enzyme Inhibition Study : A study focusing on salicylic acid derivatives indicated that similar compounds could serve as lead molecules for developing novel AChE inhibitors. The findings suggest that modifications to the benzoic acid structure can significantly enhance inhibitory potency against AChE .

- Antiviral Research : Compounds like this compound have been evaluated for their integrase inhibitory activity against HIV-1. The integration process is critical for viral replication; thus, inhibitors can serve as potential therapeutic agents .

Properties

Molecular Formula |

C9H6Br2O4 |

|---|---|

Molecular Weight |

337.95 g/mol |

IUPAC Name |

2-acetyloxy-3,5-dibromobenzoic acid |

InChI |

InChI=1S/C9H6Br2O4/c1-4(12)15-8-6(9(13)14)2-5(10)3-7(8)11/h2-3H,1H3,(H,13,14) |

InChI Key |

OKEGUKCJJVGTKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)Br)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.